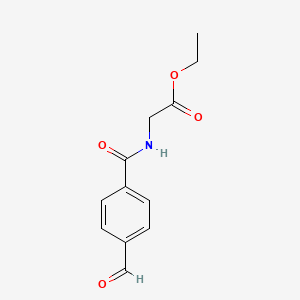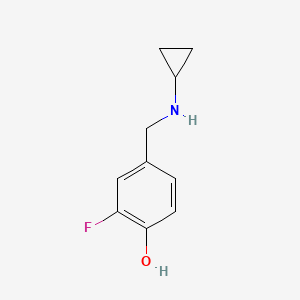
4-((Cyclopropylamino)methyl)-2-fluorophenol
Descripción general
Descripción
4-((Cyclopropylamino)methyl)-2-fluorophenol is an organic compound characterized by the presence of a cyclopropylamino group attached to a phenol ring substituted with a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Cyclopropylamino)methyl)-2-fluorophenol typically involves the following steps:
Formation of the Cyclopropylamino Group: This can be achieved by reacting cyclopropylamine with a suitable precursor, such as a halomethyl derivative.
Attachment to the Phenol Ring: The cyclopropylamino group is then introduced to the phenol ring through a nucleophilic substitution reaction. This step often requires the use of a base, such as sodium hydride, to deprotonate the phenol and facilitate the substitution.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-((Cyclopropylamino)methyl)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclopropylmethyl derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of cyclopropylmethyl derivatives.
Substitution: Formation of substituted phenol derivatives.
Aplicaciones Científicas De Investigación
4-((Cyclopropylamino)methyl)-2-fluorophenol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interactions of fluorinated phenols with enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 4-((Cyclopropylamino)methyl)-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group can form hydrogen bonds and hydrophobic interactions, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-((Cyclopropylamino)methyl)phenol: Lacks the fluorine atom, which may result in different biological activity and chemical reactivity.
2-Fluorophenol: Lacks the cyclopropylamino group, affecting its interaction with biological targets.
4-((Methylamino)methyl)-2-fluorophenol: Contains a methylamino group instead of a cyclopropylamino group, which can influence its pharmacokinetic properties.
Uniqueness
4-((Cyclopropylamino)methyl)-2-fluorophenol is unique due to the combination of the cyclopropylamino group and the fluorine atom on the phenol ring. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
4-[(cyclopropylamino)methyl]-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-9-5-7(1-4-10(9)13)6-12-8-2-3-8/h1,4-5,8,12-13H,2-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXDRNZUUNWZTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=C(C=C2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-(dimethylamino)-1-[4-methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B1407136.png)
![Tert-butyl 8-(((benzyloxy)carbonyl)amino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1407137.png)

![4-Methyl-N1-[(1E)-(4-methylphenyl)methylene]-1H-imidazole-1,2-diamine](/img/structure/B1407140.png)
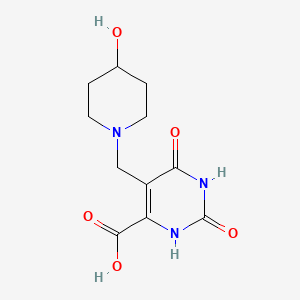
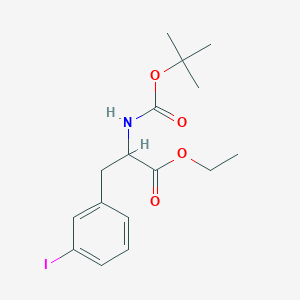
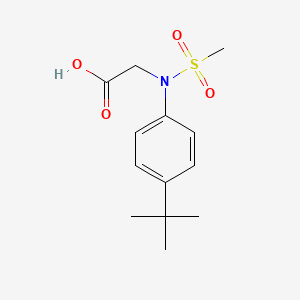
![4-[3-(4-Chlorobenzyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic acid](/img/structure/B1407144.png)
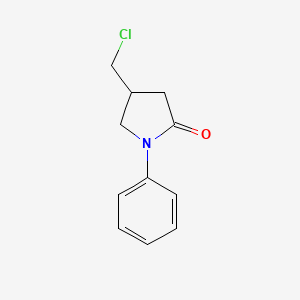
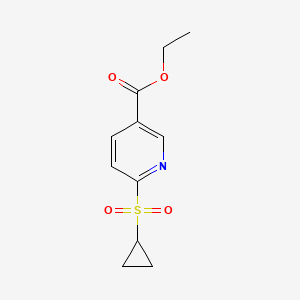
![4,4'-[Oxydi(methylene)]bis(1-methyl-1H-pyrazole)](/img/structure/B1407154.png)
![2,4-Dichloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1407155.png)
![tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate](/img/structure/B1407156.png)
